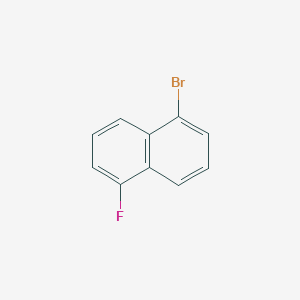

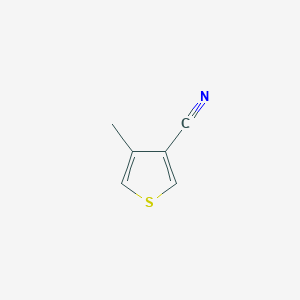

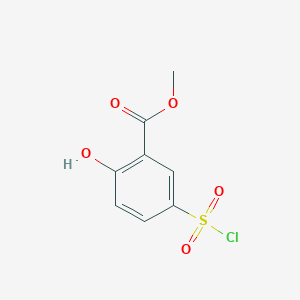

![molecular formula C12H12ClN5O B1338671 4-氯-5-异丙基-6-(5-甲基-[1,3,4]噁二唑-2-基)-吡咯并[2,1-f][1,2,4]三嗪 CAS No. 651753-54-7](/img/structure/B1338671.png)

4-氯-5-异丙基-6-(5-甲基-[1,3,4]噁二唑-2-基)-吡咯并[2,1-f][1,2,4]三嗪

描述

Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They exist in four regioisomeric forms and have established their potential for a wide range of applications .

Molecular Structure Analysis

The molecular structure of oxadiazoles depends on the substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Chemical Reactions Analysis

The chemical reactions involving oxadiazoles can vary widely depending on the specific compound and the conditions under which the reactions are carried out .Physical And Chemical Properties Analysis

The physical and chemical properties of oxadiazole derivatives can vary widely depending on their specific structures. For example, in IR spectra, synthesized compounds showed an absorption band at 2934.96–2920.80 cm −1 which was assigned to an alkyl stretch (–CH 2 –), and the 1444–1580 cm −1 absorption assigned to aromatic C=C stretching .科学研究应用

代谢途径和生物转化

4-氯-5-异丙基-6-(5-甲基-[1,3,4]噁二唑-2-基)-吡咯并[2,1-f][1,2,4]三嗪及其衍生物已被研究其代谢途径和生物转化。Johnson等人(2008)在各种动物模型中探索了相关化合物(BMS-645737)的代谢途径。他们发现代谢途径包括氧化、结合反应,以及次要途径如氧化脱氢和噁二唑环的水解开放(Johnson et al., 2008)。

生长因子受体的抑制

该化合物的另一个重要应用是抑制VEGFR-2和FGFR-1等生长因子受体。Borzilleri等人(2005)合成了一系列衍生物,并发现它们是这些受体的有效抑制剂,对小鼠人类肺癌异种移植物表现出疗效(Borzilleri et al., 2005)。同样,Hunt等人(2004)确定了吡咯并[2,1-f][1,2,4]三嗪核作为一种新型激酶抑制剂模板,有效地抑制EGFR和VEGFR-2激酶活性(Hunt et al., 2004)。

抗肿瘤功效

Bhide等人(2006)报道了替代VEGFR-2激酶的吡咯并[2,1-f][1,2,4]三嗪基抑制剂,揭示了在临床前体内模型中具有强大抗肿瘤功效的化合物(Bhide et al., 2006)。

化学合成和衍生物

该化合物及其衍生物一直是化学合成研究的焦点。Quintela等人(1996)提出了一种吡咯并[2,1-f]-[1,2,4]三嗪及其衍生物的一锅法制备方法,展示了一种轻松获得这些化合物的方法(Quintela et al., 1996)。

抗增殖活性

Zhang等人(2018)设计并合成了新型吡咯并[2,1-f][1,2,4]三嗪衍生物,并评估了它们对人类肿瘤细胞的抗增殖活性。他们发现这些化合物表现出选择性的抑制作用,特别是对高表达野生型表皮生长因子受体(EGFR)的细胞(Zhang et al., 2018)。

激酶抑制剂开发

Cai等人(2008)致力于基于吡咯并[2,1-f][1,2,4]三嗪骨架开发激酶抑制剂,针对VEGFR-2。他们的构效关系研究导致了识别出具有显著抗肿瘤功效的强效抑制剂(Cai et al., 2008)。

核苷类似物和抗肿瘤药物

Nishimura等人(2001)报道了吡咯并[2,1-f][1,2,4]三嗪C-核苷类似物的合成作为新型类似物,探索其作为抗肿瘤药物的潜力。他们专注于结构变化,并在各种癌细胞系中实现了强效细胞毒活性(Nishimura et al., 2001)。

药理学特性和临床试验

为了进一步阐明这些化合物的药理学特性,Ruel等人(2008)描述了一种特定VEGFR-2抑制剂的发现和临床前研究,突出了其对人类肿瘤异种移植模型的体内活性以及其潜在进入临床试验的可能性(Ruel et al., 2008)。

药物生产中的合成和安全性

Roy等人(2021年)开发了一种简便且可扩展的方法,用于合成吡咯并[2,1-f][1,2,4]三唑啉,这是抗病毒药物如瑞德西韦的生产中的关键起始物质。这种方法强调了安全性和可扩展性方面,对制药生产(Roy et al., 2021)至关重要。

作用机制

安全和危害

未来方向

Oxadiazole derivatives have shown promise in a variety of applications, including as potential high-energy core, and their derivatives have shown favorable oxygen balance and positive heat of formations . They could potentially be used as alternative templates for discovering novel antibacterial agents .

属性

IUPAC Name |

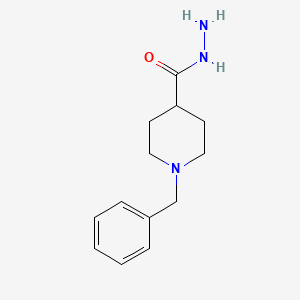

2-(4-chloro-5-propan-2-ylpyrrolo[2,1-f][1,2,4]triazin-6-yl)-5-methyl-1,3,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClN5O/c1-6(2)9-8(12-17-16-7(3)19-12)4-18-10(9)11(13)14-5-15-18/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOSSYZSSXWCFEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(O1)C2=CN3C(=C2C(C)C)C(=NC=N3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

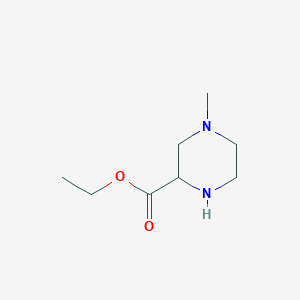

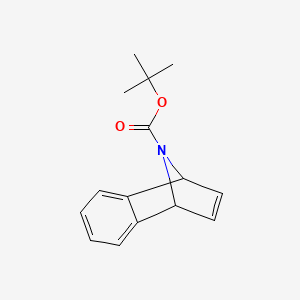

![N,N-Dimethyl-8-phenyl-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B1338619.png)